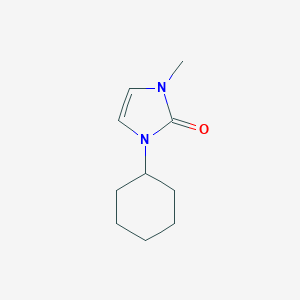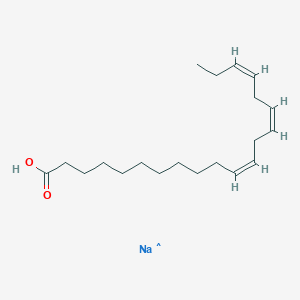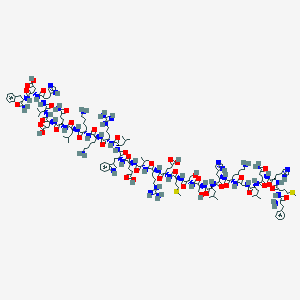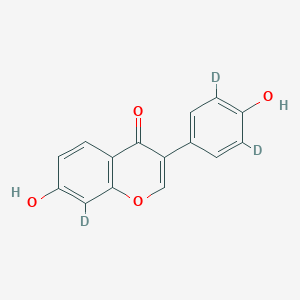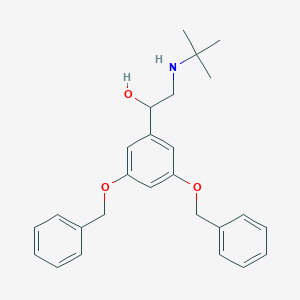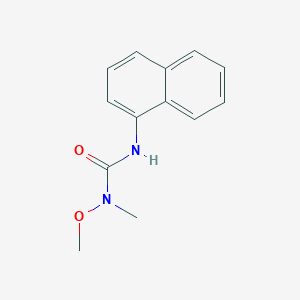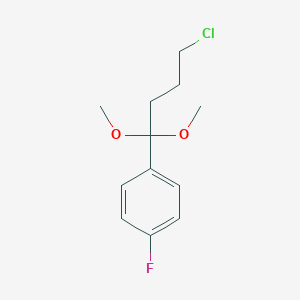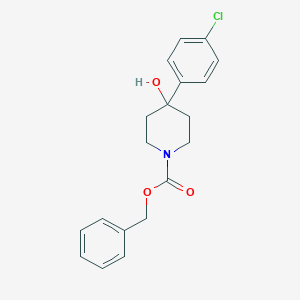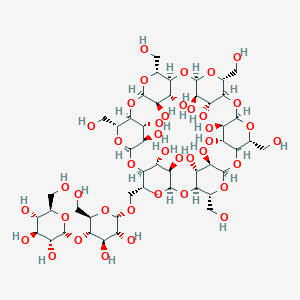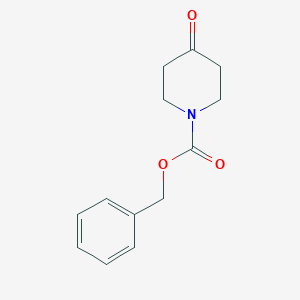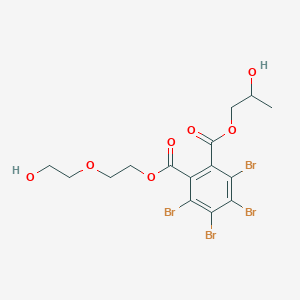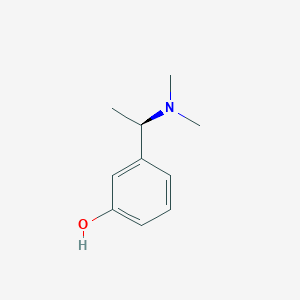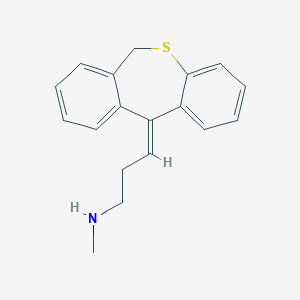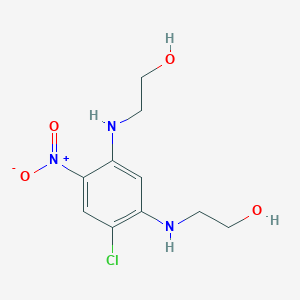
HC Yellow no. 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HC Yellow no. 10, also known as Solvent Yellow 33, is a yellow dye commonly used in the laboratory for staining and labeling purposes. It belongs to the family of azo dyes, which are characterized by the presence of an azo group (-N=N-) that links two aromatic rings. HC Yellow no. 10 has a molecular formula of C16H12N4O2 and a molecular weight of 296.29 g/mol. 10.
Wirkmechanismus
HC Yellow no. 10 binds to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. It has a high affinity for basic amino acids such as lysine and arginine. Once bound, HC Yellow no. 10 can be visualized under a microscope or detected using spectroscopic methods.
Biochemische Und Physiologische Effekte
HC Yellow no. 10 has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HC Yellow no. 10 is its high affinity for proteins and nucleic acids, which allows for sensitive detection and visualization. Additionally, it is relatively inexpensive and easy to use. However, one limitation of HC Yellow no. 10 is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of HC Yellow no. 10 in scientific research. One area of interest is the development of new methods for synthesizing HC Yellow no. 10 with improved solubility and stability. Additionally, there is interest in exploring the use of HC Yellow no. 10 in new applications, such as in the development of biosensors for detecting specific proteins or biomolecules. Finally, further research is needed to fully understand the mechanism of action of HC Yellow no. 10 and its potential interactions with other molecules in biological systems.
Conclusion:
HC Yellow no. 10 is a widely used yellow dye in the laboratory for staining and labeling purposes. It has a high affinity for proteins and nucleic acids, making it useful for sensitive detection and visualization. While it has no known biochemical or physiological effects on living organisms, there is ongoing research to explore its potential use in new applications and to fully understand its mechanism of action.
Synthesemethoden
HC Yellow no. 10 can be synthesized by the diazotization of 4-nitroaniline followed by coupling with 2-naphthol. This reaction results in the formation of a yellow-colored product, which is purified and dried to obtain HC Yellow no. 10. The chemical structure of HC Yellow no. 10 is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
HC Yellow no. 10 is widely used in the laboratory for staining and labeling purposes. It is commonly used to stain tissues and cells for microscopy, as it binds to proteins and nucleic acids. HC Yellow no. 10 is also used in biochemical assays to detect the presence of proteins and enzymes. Additionally, it is used in chromatography to visualize the separation of compounds.
Eigenschaften
CAS-Nummer |
109023-83-8 |
|---|---|
Produktname |
HC Yellow no. 10 |
Molekularformel |
C10H14ClN3O4 |
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
2-[4-chloro-5-(2-hydroxyethylamino)-2-nitroanilino]ethanol |
InChI |
InChI=1S/C10H14ClN3O4/c11-7-5-10(14(17)18)9(13-2-4-16)6-8(7)12-1-3-15/h5-6,12-13,15-16H,1-4H2 |
InChI-Schlüssel |
ZEARLPPIUCBHRP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1NCCO)Cl)[N+](=O)[O-])NCCO |
Kanonische SMILES |
C1=C(C(=CC(=C1NCCO)Cl)[N+](=O)[O-])NCCO |
Andere CAS-Nummern |
109023-83-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



